Abacavir succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONDNCXQPMXQT-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136470-78-5 (parent) | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168146-84-7 | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABACAVIR SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action
Selective Activation in Virus-Infected Cells
Abacavir (B1662851) is a carbocyclic synthetic nucleoside analogue that functions as a prodrug. drugbank.compediatriconcall.com Its antiviral activity is dependent on its intracellular conversion by host cellular enzymes into the pharmacologically active metabolite, carbovir (B1146969) triphosphate (CBV-TP). drugbank.compediatriconcall.compharmgkb.org This activation process occurs through a distinct phosphorylation pathway. oncohemakey.com Initially, abacavir is anabolized to abacavir 5'-monophosphate by adenosine (B11128) phosphotransferase. pharmgkb.org It is subsequently converted by cellular kinases into carbovir 5'-diphosphate and then to the active 5'-triphosphate form, CBV-TP. pharmgkb.orgoncohemakey.comnih.gov
CBV-TP is an analogue of deoxyguanosine-5'-triphosphate (dGTP). drugbank.compediatriconcall.com The active metabolite inhibits the activity of HIV-1 reverse transcriptase (RT) through two primary mechanisms: it competes with the natural substrate, dGTP, and it gets incorporated into the growing viral DNA chain. drugbank.comwikipedia.org Because the incorporated carbovir triphosphate lacks a 3'-hydroxyl (3'-OH) group, it acts as a chain terminator, preventing the formation of the 5' to 3' phosphodiester bond necessary for DNA elongation and thus halting viral DNA synthesis. drugbank.compharmgkb.org This mechanism effectively blocks the HIV replication cycle. pharmgkb.org The parent drug that is not metabolized within hepatocytes is processed by these intracellular enzymes within virus-infected cells to produce its active form. nih.gov In vitro studies using human T-lymphoblastoid CD4+ CEM cells have demonstrated this rapid phosphorylation of abacavir to its active triphosphate form. asm.org
**2.4. Broader Molecular Interactions and Cellular Effects
Abacavir's active metabolite, carbovir triphosphate (CBV-TP), exhibits a high degree of selectivity for viral reverse transcriptase over host cellular DNA polymerases. pharmgkb.org While it is a potent inhibitor of HIV-RT, it is only a weak inhibitor of cellular DNA polymerases α, β, and γ. pediatriconcall.compharmgkb.orgplos.org This selectivity is crucial as it helps to avoid the toxic side effects that can occur from the inhibition of cellular DNA polymerases. pharmgkb.orgnih.gov Many nucleoside reverse transcriptase inhibitors (NRTIs) are associated with mitochondrial dysfunction, which is believed to stem from the inhibition of mitochondrial DNA polymerase γ. pharmgkb.orgnih.gov Compared to other NRTIs like zalcitabine, didanosine, and stavudine, abacavir demonstrates the lowest inhibition of polymerase γ. pharmgkb.orgnih.gov This low affinity for cellular polymerases is a key characteristic of its biochemical profile. plos.orgnatap.org
| Polymerase Target | Level of Inhibition by Abacavir | Reference |
|---|---|---|
| HIV Reverse Transcriptase | Potent Inhibitor | pharmgkb.orgnih.gov |
| Cellular DNA Polymerase α | Weak Inhibitor / Low Affinity | pediatriconcall.compharmgkb.org |
| Cellular DNA Polymerase β | Weak Inhibitor / Can be inhibited | pediatriconcall.compharmgkb.orgnatap.org |
| Cellular DNA Polymerase γ (Mitochondrial) | Weak Inhibitor / Lowest among many NRTIs | pediatriconcall.compharmgkb.orgnih.gov |
Abacavir has been shown to inhibit human telomerase, a reverse transcriptase that is crucial for the replication of many cancer cells. nih.govopenaccesspub.org Studies have demonstrated that abacavir can induce a significant, dose-dependent inhibition of telomerase activity at therapeutic concentrations in peripheral blood mononuclear cells (PBMCs). nih.govnatap.org For instance, at concentrations of 3 µM and 10 µM, abacavir caused a median inhibition of 12% and 14%, respectively. nih.govnatap.orgresearchgate.net
In medulloblastoma cell lines (Daoy and D283-MED), treatment with abacavir led to a reduction in telomerase activity, which was associated with a decrease in cell proliferation. nih.gov This inhibition of telomerase activity was accompanied by the downregulation of hTERT mRNA, which encodes the catalytic subunit of telomerase. nih.gov However, other research in PBMCs found that while abacavir inhibited telomerase activity, it did not significantly change the levels of hTERT protein or the mRNA expression of genes in the telomerase/shelterin complex, suggesting the inhibition is likely due to direct interference with the enzyme's activity rather than its expression. nih.govnatap.org
| Cell Line / Type | Abacavir Concentration | Observed Effect | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | 3 µM | 12% median inhibition of telomerase activity | nih.govnatap.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | 14% median inhibition of telomerase activity | nih.govnatap.org |
| Medulloblastoma (Daoy and D283-MED) | 750 µM | Inhibition of telomerase activity and downregulation of hTERT mRNA | nih.gov |
Research has shown that abacavir can modulate the expression of Long Interspersed Nuclear Element-1 (LINE-1) mRNA in human prostate cancer cell lines. plos.orgnih.gov LINE-1 elements contain an open reading frame (ORF2) that encodes for a protein with reverse transcriptase activity. nih.govnih.gov In studies using PC3 and LNCaP prostate cancer cells, treatment with abacavir resulted in a dose- and time-dependent increase in the mRNA expression levels of both LINE-1 ORF1 and ORF2. nih.gov This upregulation of LINE-1 transcripts was observed after 24 to 120 hours of treatment and suggests that LINE-1 may be involved in the molecular and functional changes, such as induced senescence, observed in these cells following abacavir exposure. nih.govresearchgate.net
Abacavir has been observed to induce apoptosis, or programmed cell death, in certain cell lines, particularly in the context of cancer research. In a study on human esophageal squamous cell carcinoma (ESCC) cell lines, Eca109 and Eca9706, abacavir treatment alone induced a small but significant increase in apoptosis compared to control groups. spandidos-publications.com The apoptosis rate in Eca109 cells treated with abacavir was approximately 3.4%, and in Eca9706 cells, it was about 2.7%. spandidos-publications.com Furthermore, the combination of abacavir with radiation significantly enhanced the rate of apoptosis in these cancer cells, suggesting a potential role as a radiosensitizer. spandidos-publications.com In contrast, a study on prostate cancer cell lines (PC3 and LNCaP) found that abacavir treatment primarily induced senescence rather than a significant increase in apoptosis. plos.org However, in the D283-MED medulloblastoma cell line, abacavir was associated with increased cell death. nih.gov
Preclinical Pharmacokinetic and Metabolic Research
Absorption Characteristics
Factors Influencing Absolute Bioavailability
Abacavir (B1662851) succinate (B1194679) demonstrates high oral bioavailability, with studies indicating a mean absolute bioavailability of approximately 83% amazonaws.compharmgkb.orgnih.govnewdrugapprovals.orgnih.goveuropa.euresearchgate.netdrugbank.com. This high bioavailability is achieved through rapid absorption following oral administration, with peak plasma concentrations (Cmax) typically occurring within 0.63 to 1.5 hours post-dose newdrugapprovals.orgnih.goveuropa.eudrugbank.com. Preclinical studies in animal models, such as mice and monkeys, have also shown high oral bioavailability (>76%) for the succinate salt formulation nih.gov.
Passive Diffusion Across Cell Membranes
Abacavir possesses physicochemical properties that facilitate its passage across biological membranes. It is characterized as being lipophilic, with a log P value of 1.22, while also exhibiting high water solubility (greater than 80 mM at 25°C) pharmgkb.orgnih.govnewdrugapprovals.orgnih.gov. This combination of lipophilicity and aqueous solubility allows abacavir to traverse cell membranes primarily through passive diffusion pharmgkb.orgnih.gov. This mechanism of membrane transport is considered a significant contributor to its high oral bioavailability pharmgkb.orgnih.gov. As a weak base with a pKa of 5.01, abacavir is not protonated at neutral physiological pH, which further aids its ability to cross lipid bilayers nih.gov.
Distribution Dynamics
Extravascular Distribution Patterns
Following systemic absorption, abacavir is distributed throughout the body. The apparent volume of distribution (Vd) has been determined to be approximately 0.86 ± 0.15 L/kg amazonaws.comnih.goveuropa.eudrugbank.comfda.govmedsafe.govt.nz. This value suggests that abacavir distributes extensively into both the plasma and extravascular spaces, indicating good penetration into body tissues nih.goveuropa.eu. Studies have also shown that abacavir distributes into erythrocytes fda.gov.
Penetration Across Biological Barriers (e.g., Blood-Brain Barrier)
Abacavir demonstrates the capacity to penetrate critical biological barriers, including the blood-brain barrier (BBB) and the cerebrospinal fluid (CSF) pharmgkb.orgnih.govnewdrugapprovals.orgnih.govnih.gov. The ratio of CSF to plasma AUC has been reported to range between 0.27 and 0.44, confirming its presence within the central nervous system amazonaws.comfda.govmedsafe.govt.nz. Preclinical research indicates that abacavir can reduce HIV-1 RNA levels within the CSF nih.govviivhealthcare.com. This penetration is attributed to its lipophilic nature and solubility characteristics, which favor passive diffusion across the BBB pharmgkb.orgnih.gov. Importantly, in vitro studies suggest that abacavir is not a significant substrate for key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are known to limit CNS drug entry medsafe.govt.nzmedtechbcn.com. This lack of active efflux is a favorable characteristic for CNS penetration.
Plasma Protein Binding Characteristics
In vitro studies indicate that abacavir binds to human plasma proteins at low to moderate levels, with approximately 49% of the drug being protein-bound at therapeutic concentrations amazonaws.comnih.govdrugbank.comfda.govmedsafe.govt.nzviivhealthcare.comwho.intresearchgate.net. This binding is generally concentration-independent within the therapeutic range nih.govdrugbank.comfda.gov. The moderate level of plasma protein binding suggests a low potential for displacement interactions with other concurrently administered medications that are highly protein-bound fda.govmedsafe.govt.nzviivhealthcare.com.
Compound Names Mentioned
Abacavir succinate
Abacavir
Carbovir triphosphate
Zidovudine (ZDV)
Lamivudine (B182088) (3TC)
2269W93 (carboxylate metabolite)
361W94 (glucuronide metabolite)
P-glycoprotein (P-gp)
Breast Cancer Resistance Protein (BCRP)
Alcohol dehydrogenase (ADH)
Uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT)
Major Hepatic Metabolism via Uridine Diphosphate Glucuronosyltransferase (UGT)
Elimination Pathways
The elimination of abacavir from the body is predominantly mediated by hepatic metabolism, leading to the formation of inactive metabolites. These metabolites, along with a small fraction of the unchanged parent compound, are then excreted through both renal and fecal routes.
Renal Excretion of Metabolites
The primary route for the excretion of abacavir metabolites is via the kidneys. Following hepatic metabolism, the resulting metabolites are efficiently cleared from the body through urine. Approximately 83% of an administered dose of abacavir is recovered in the urine. nih.govasm.orgpharmgkb.orgwikipedia.orgeuropa.eupharmgkb.orgmedsafe.govt.nz The two major metabolites identified in urine are the 5'-carboxylate metabolite (2269W93) and the 5'-glucuronide metabolite (361W94). nih.govasm.orgpharmgkb.orgwikipedia.orgpharmgkb.orgnih.govdrugbank.com The 5'-glucuronide metabolite accounts for approximately 36% of the excreted dose, while the 5'-carboxylate metabolite constitutes around 30% of the dose recovered in urine. asm.orgpharmgkb.orgwikipedia.orgpharmgkb.orgdrugbank.com The remaining portion of the urinary excretion consists of numerous trace metabolites, contributing approximately 15% of the total dose. asm.orgpharmgkb.org
Table 1: Urinary Excretion Profile of Abacavir and its Metabolites
| Excreted Component | Percentage of Administered Dose | Primary Route |
| 5'-Glucuronide Metabolite | ~36% | Renal |
| 5'-Carboxylate Metabolite | ~30% | Renal |
| Unchanged Abacavir | ~1.2% (<2%) | Renal |
| Other Minor Metabolites (Urine) | ~15% | Renal |
| Total Urinary Excretion | ~83% | Renal |
Fecal Excretion Contributions
A significant portion of the abacavir dose, approximately 16%, is eliminated via the feces. nih.govasm.orgpharmgkb.orgwikipedia.orgpharmgkb.org This fecal excretion pathway accounts for the portion of the administered dose that is not absorbed or that undergoes metabolism and subsequent biliary excretion, though the primary route for metabolites remains renal.
| Excretion Route | Percentage of Administered Dose |
| Urine | ~83% |
| Feces | ~16% |
| Total | ~99% |
Excretion of Unchanged Compound
The excretion of unchanged abacavir is a minor elimination pathway. Preclinical studies indicate that a very small fraction of the administered dose, approximately 1.2% to less than 2%, is recovered in the urine as the parent compound. asm.orgwikipedia.orgeuropa.eupharmgkb.orgmedsafe.govt.nzdrugbank.com This highlights the extensive hepatic metabolism of abacavir, with most of the drug being converted into its inactive metabolites before excretion. There is no significant excretion of unchanged abacavir reported in the feces.
Drug Drug and Drug Transporter Interaction Studies
Enzymatic Interaction Profiles
Table 1: Cytochrome P450 (CYP) Interaction Profile of Abacavir (B1662851)
| CYP Enzyme | Inhibition Potential | Induction Potential | Clinical Significance |
| CYP1A1 | Inhibits (in vitro) | Not specified | Not clinically significant based on overall profile rxlist.comviivexchange.com |
| CYP2C9 | No inhibition | Not specified | Low potential for interaction rxlist.comviivhealthcare.comeuropa.eunih.gov |
| CYP2D6 | No inhibition | Not specified | Low potential for interaction rxlist.comviivhealthcare.comeuropa.eunih.gov |
| CYP3A4 | Limited potential | Not specified | Low potential for interaction rxlist.comviivhealthcare.comeuropa.eunih.govviivexchange.com |
Table 2: Interaction of Abacavir with Ethanol
| Parameter | Effect of Ethanol on Abacavir | Effect of Abacavir on Ethanol | Clinical Significance |
| AUC | Increased by 41% | No significant change | Not clinically significant hiv-druginteractions.orgnih.govhiv-druginteractions.org |
| Cmax | Increased by 15% | No significant change | Not clinically significant hiv-druginteractions.orgnih.govhiv-druginteractions.org |
| Half-life | Increased by 26% | No significant change | Not clinically significant hiv-druginteractions.orgnih.govhiv-druginteractions.org |
Abacavir undergoes metabolism via glucuronidation, in addition to oxidation by alcohol dehydrogenase europa.eunih.govscielo.br. While abacavir is a substrate for glucuronidation, the provided literature does not detail specific interactions where abacavir acts as a perpetrator or victim with drugs that are substrates of uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), such as certain protease inhibitors nih.gov. However, it has been noted that potent inducers of UGTs, such as rifampicin, phenobarbital, and phenytoin, may lead to a slight decrease in abacavir plasma concentrations due to their effect on UGT activity europa.eu. The specific interactions between abacavir and UGT substrates like protease inhibitors, in terms of abacavir's role as a perpetrator or victim, are not extensively detailed in the available data.
Drug Transporter Modulation and Substrate Investigations (In Vitro/Preclinical)
Abacavir's interaction with key drug transporters has been evaluated through in vitro and preclinical studies. These investigations aim to predict potential pharmacokinetic interactions when abacavir is coadministered with drugs that are substrates or modulators of these transporters.
In vitro studies have established that abacavir is not a substrate for organic anion transporting polypeptides 1B1 (OATP1B1), OATP1B3, or organic anion transporter 1 (OAT1) rxlist.comviivhealthcare.comviivexchange.comhres.cahres.caviivhealthcare.com. Furthermore, abacavir exhibits no or weak inhibition of OATP1B1 and OATP1B3 rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com. Based on these findings, abacavir is not expected to significantly affect the plasma concentrations of drugs that are substrates of OATP1B1, OATP1B3, or OAT1 rxlist.comviivhealthcare.comviivexchange.comhres.cahres.caviivhealthcare.com.
Table 3: Abacavir Interaction with Organic Anion Transporters
| Transporter | Substrate Status | Inhibition Potential | Expected Impact on Transporter Substrates |
| OATP1B1 | Not a substrate | No or weak inhibition | Not expected to affect plasma concentrations rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com |
| OATP1B3 | Not a substrate | No or weak inhibition | Not expected to affect plasma concentrations rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com |
| OAT1 | Not a substrate | Not specified | Not expected to affect plasma concentrations rxlist.comviivhealthcare.comviivexchange.comhres.cahres.caviivhealthcare.com |
Similarly, in vitro assessments indicate that abacavir is neither a substrate nor a significant inhibitor of organic cation transporters 1 (OCT1) and OCT2 rxlist.comviivhealthcare.comviivexchange.comhres.cahres.caviivhealthcare.com. Abacavir demonstrates minimal inhibition of these transporters rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com. Therefore, it is not anticipated that abacavir will alter the pharmacokinetic profiles of drugs that rely on OCT1 or OCT2 for their transport rxlist.comviivhealthcare.comviivexchange.comhres.cahres.caviivhealthcare.com.
Table 4: Abacavir Interaction with Organic Cation Transporters
| Transporter | Substrate Status | Inhibition Potential | Expected Impact on Transporter Substrates |
| OCT1 | Not a substrate | Minimal inhibition | Not expected to affect plasma concentrations rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com |
| OCT2 | Not a substrate | Minimal inhibition | Not expected to affect plasma concentrations rxlist.comviivhealthcare.comviivexchange.comhres.caviivhealthcare.com |
Compound List:
Abacavir
Abacavir succinate (B1194679)
Abacavir sulfate (B86663)
Zidovudine
Ethanol
Rifampicin
Phenobarbital
Phenytoin
Protease inhibitors
OATP1B1 (Organic Anion Transporting Polypeptide 1B1)
OATP1B3 (Organic Anion Transporting Polypeptide 1B3)
OAT1 (Organic Anion Transporter 1)
OCT1 (Organic Cation Transporter 1)
OCT2 (Organic Cation Transporter 2)
CYP1A1 (Cytochrome P450 1A1)
CYP2C9 (Cytochrome P450 2C9)
CYP2D6 (Cytochrome P450 2D6)
CYP3A4 (Cytochrome P450 3A4)
Advanced Synthetic Chemistry and Polymorphism Research
Synthesis of Abacavir (B1662851) Succinate (B1194679) and Related Salts
The synthesis of abacavir, a carbocyclic nucleoside analog, involves complex multi-step processes designed for efficiency and stereochemical control. Research has focused on developing novel synthetic routes and optimizing existing manufacturing processes to ensure high yield, purity, and scalability.
Development of Novel Synthetic Routes
Early synthetic strategies for abacavir often involved chiral pool approaches or asymmetric synthesis to establish the correct stereochemistry of the cyclopentene (B43876) ring newdrugapprovals.orgrsc.org. For instance, biocatalytic methods utilizing enzymes like lactamases have been explored for the stereoselective resolution of key intermediates, such as Vince-lactam, to yield the desired enantiomerically pure carbocyclic precursors rsc.org.
Process Optimization Strategies in Manufacturing
Optimizing the manufacturing process for abacavir and its salts, such as abacavir succinate, is critical for industrial-scale production. Challenges in existing processes include difficulties with isolation and purification steps, which can yield amorphous solids that are unsuitable for direct formulation newdrugapprovals.org.
Strategies to overcome these challenges include developing more efficient deprotection methods for intermediate compounds newdrugapprovals.orggoogle.com. For example, the removal of amino protective groups using specific inorganic bases in aqueous-alcoholic mixtures has been reported to be fast and yield high purity abacavir or its salts google.com. Furthermore, research into alternative salt forms, like abacavir acetate (B1210297), has been investigated, with studies employing Process Analytical Tools (PAT) such as Focused Beam Reflectant Measurement (FBRM) and Particle Vision Microscope (PVM) to monitor polymorphic transitions during crystallization bbrc.in. The development of robust crystallization processes that yield well-defined and reproducible solid forms is a key aspect of manufacturing optimization, ensuring consistent product quality and performance.
Polymorphism and Solid-State Forms
The solid-state properties of pharmaceutical compounds, particularly their polymorphic forms, significantly influence their physical and chemical characteristics, including solubility, stability, and bioavailability bjbms.org. Abacavir and its salts, including this compound, exhibit polymorphism, necessitating detailed characterization and control of their solid forms.
Identification and Characterization of Crystalline Forms
Abacavir sulfate (B86663), a common salt form, has been reported to exist in multiple crystalline forms. Early literature suggested that crystalline forms of abacavir sulfate were not well-defined newdrugapprovals.org. However, subsequent research has identified and characterized several distinct crystalline forms. For instance, one study screened seven crystalline forms of abacavir sulfate, characterizing them using techniques such as X-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy researchgate.net. These studies revealed that different polymorphic pairs could be enantiotropically or monotropically related, with variations in melting points and heats of fusion researchgate.net. Another report mentions three stable, well-defined, and reproducible crystalline forms of abacavir sulfate newdrugapprovals.orghres.ca.
Table 1: Characterization of Abacavir Sulfate Polymorphic Forms (Illustrative)
| Form | Key Characterization Techniques Used | Noteworthy Properties/Observations | References |
| Form A | XRPD, DSC, TGA, IR, Electron Microscopy, Solution Calorimetry | Melting point ~227.06 °C; Enantiotropically/Monotropically related to other forms. | researchgate.net |
| Form C | XRPD, DSC, TGA, IR, Electron Microscopy, Solution Calorimetry | Melting point ~224.28 °C; Exhibits new XRPD peaks compared to reference forms. | researchgate.net |
| Form F | XRPD, DSC, TGA, IR, Electron Microscopy, Solution Calorimetry | Highest solubility and lowest crystallinity observed; considered a suitable candidate for dosage form development. | researchgate.net |
| Form I, II, III | Not specified in detail | Reported as three distinct crystalline forms. | newdrugapprovals.orghres.ca |
Note: Specific peak data for XRPD and detailed thermal data for all forms are extensive and not fully represented in this summary table.
Amorphous Form Development and Stability
The free base of abacavir can be obtained as an amorphous solid during certain manufacturing processes. Amorphous forms are characterized by a lack of long-range molecular order, which typically leads to higher solubility and dissolution rates compared to their crystalline counterparts mdpi.com. However, amorphous forms are thermodynamically less stable and prone to crystallization over time. The amorphous abacavir solid can trap solvents, posing challenges for purification and formulation without additional processing steps newdrugapprovals.org. Research into amorphous solid dispersions or co-amorphous systems aims to enhance the stability of amorphous forms, preventing recrystallization and maintaining improved dissolution properties mdpi.com.
Polymorphic Transition Studies (e.g., from Free Base to Salt)
Understanding polymorphic transitions is crucial for controlling the solid form throughout the manufacturing and storage lifecycle. Studies have investigated the conversion of abacavir free base to its salt forms. For example, research has detailed the transition from abacavir free base (Form-1) to abacavir acetate salt, monitored using PAT tools like FBRM and PVM. These techniques visually track changes in crystal habit and particle size distribution, indicating the conversion from plate-like crystals of the free base to needle-shaped crystals of the acetate salt bbrc.in.
Similarly, transitions between different crystalline forms of abacavir sulfate have been studied, with investigations into their thermodynamic relationships. Such studies are vital for identifying conditions that favor the formation and stability of specific polymorphs, ensuring consistent product quality. For instance, the transition from abacavir free base to this compound salt involves the formation of a new crystalline structure with distinct physical properties.
Degradation Pathways and Stability Investigations
Forced Degradation Studies under Stress Conditions
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. This includes acidic and basic hydrolysis, oxidation, and exposure to heat and light, to determine its intrinsic stability.
Abacavir (B1662851) demonstrates significant degradation under acidic conditions. nih.govresearchgate.net When subjected to acid hydrolysis, such as with 1N HCl, the drug undergoes decomposition, leading to the formation of several degradation products. nih.govscilit.com One study identified five distinct degradation products resulting from acid hydrolysis. ijrpc.com The primary site of cleavage is the bond between the cyclopentenyl moiety and the 9-N atom of the purine (B94841) ring. ijrpc.com Kinetic studies have shown that the degradation process in acidic media follows apparent first-order kinetics. ijrpc.com For instance, under acidic stress, an unknown degradation impurity, Imp-A1, was observed at a relative retention time (RRT) of 0.88. nih.gov
Oxidative stress also proves to be a significant degradation pathway for abacavir. nih.govresearchgate.net Extensive degradation occurs when the drug is exposed to oxidizing agents like 3% hydrogen peroxide. nih.govmdpi.com These conditions lead to the formation of multiple degradation products. researchgate.net Studies have identified three unknown degradation impurities under oxidative stress, designated as Imp-O1, Imp-O2, and Imp-O3, at RRTs of 0.74, 0.94, and 1.35, respectively. nih.gov Electrochemical oxidation has also been employed as a novel approach to study this degradation, yielding two main oxidation products. mdpi.com The rate of electrochemical oxidation was found to be strongly dependent on pH, with the fastest degradation occurring at a pH of 9. mdpi.comresearchgate.net The primary reaction site during the photodegradation of abacavir is the cyclopropyl (B3062369) ring, which is initiated by a one-electron oxidation of the cyclopropylamine (B47189) moiety. nih.gov
In contrast to its susceptibility to acid and oxidation, abacavir is relatively stable under thermal and photolytic stress. nih.govresearchgate.net Studies involving thermal stress, where the drug was exposed to high temperatures (e.g., 105°C for 10 days), showed no significant degradation. nih.gov Similarly, when subjected to photolytic stress by exposure to UV and visible light (1.2 million lux hours and 200 W h/m²), the drug remained stable. nih.gov However, some research indicates that abacavir can be photolabile due to its cyclopropyl moiety, with one study observing 20% degradation after a two-hour treatment. nih.gov
Abacavir is found to be stable under basic hydrolysis conditions. nih.gov Exposure to basic solutions, such as 1N NaOH, does not result in significant degradation of the drug substance. nih.govijrpc.com
Identification and Characterization of Degradation Products
The identification and structural elucidation of degradation products are critical for ensuring the safety and quality of a drug product. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are invaluable for this purpose. ijrpc.comresearchgate.net
Several degradation products of abacavir formed under acidic and oxidative stress have been identified and characterized. The separation of these degradants is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govijrpc.com Mass spectrometry is then used to determine the mass-to-charge ratio (m/z) of the parent drug and its degradants, providing insights into their molecular weights and structures. nih.gov
Under acidic hydrolysis, the cleavage of the bond between the cyclopentenyl group and the purine ring results in a degradant with an m/z of 191.1. nih.govijrpc.com Another degradation product involves the loss of the cyclopropyl amine group. ijrpc.com
Oxidative degradation yields several products. The most frequently reported have m/z values of 303.20, 319.20, and 247.19. mdpi.com The product with m/z 319.20 corresponds to the hydroxylation of the cyclopropyl ring. nih.gov The degradant with m/z 247 arises from the scission of the C-N bond, leading to the detachment of the cyclopropyl moiety. nih.gov
The table below summarizes the key degradation products identified under different stress conditions.
| Degradation Condition | Impurity Designation | Relative Retention Time (RRT) | m/z Value | Proposed Structure/Modification |
| Acidic Hydrolysis | Imp-A1 | 0.88 | 191.10 | Cleavage of cyclopentenyl and purine ring |
| Oxidative | Imp-O1 | 0.74 | 303.20 | Oxidized Abacavir |
| Oxidative | Imp-O2 | 0.94 | 223.20 | Not specified |
| Oxidative | Imp-O3 | 1.35 | 319.20 | Hydroxylation of cyclopropyl ring |
| Oxidative | TP-247 | Not specified | 247.19 | Scission of C-N bond and loss of cyclopropyl moiety |
| Oxidative | TP-285 | Not specified | 285 | Dehydrogenation leading to cyclopropylimine derivative |
| Oxidative | TP-289 | Not specified | 289 | Dealkylated product (acetamide formation) |
Proposed Degradation Pathways
Forced degradation studies on abacavir sulfate (B86663) have revealed its susceptibility to degradation under various stress conditions, including acidic, basic, and oxidative environments. These studies have led to the identification of several degradation products and the proposal of corresponding degradation pathways.
Under acidic hydrolysis, a primary degradation pathway involves the cleavage of the N-glycosidic bond between the purine ring and the cyclopentene (B43876) moiety. This cleavage results in the formation of the free purine base and the sugar remnant. Further degradation of the purine base can occur.
Oxidative degradation, often studied using hydrogen peroxide, has been shown to yield multiple degradation products. The primary sites of oxidation are believed to be the amino group and the double bond in the cyclopentene ring. This can lead to the formation of N-oxides and hydroxylated species.
Photolytic degradation studies suggest that the cyclopropyl ring is a key site of reaction. Transformation routes include the detachment of the cyclopropyl ring, opening of the ring followed by hydroxylation or oxidation, and dehydrogenation. nih.gov
The following table summarizes the degradation products of abacavir identified under various stress conditions in forced degradation studies.
| Stress Condition | Degradation Product (Impurity) | Mass-to-Charge Ratio (m/z) | Proposed Structure/Comment |
|---|---|---|---|
| Acid Hydrolysis | Imp-A1 | 191.10 | Corresponds to the purine base after cleavage of the N-glycosidic bond. |
| Oxidative | Imp-O1 | 303.20 | Likely an N-oxide derivative. |
| Oxidative | Imp-O2 | 223.20 | - |
| Oxidative | Imp-O3 | 319.20 | - |
| Photocatalytic | TP-247 | 247 | Results from the detachment of the cyclopropyl ring. |
Assessment of Potential Genotoxic Impurities from Degradation
The assessment of potential genotoxic impurities (PGIs) is a critical aspect of drug development and safety assessment. For abacavir succinate (B1194679), specific attention has been given to impurities that could arise from the manufacturing process or degradation. Two notable potential genotoxic impurities have been identified: N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and an N-nitroso impurity.
FADCP is an intermediate used in the synthesis of abacavir. Due to its reactive nature, there is a potential for it to be carried over into the final drug substance. Furthermore, under basic conditions, FADCP can undergo hydrolysis and subsequently react to form an N-nitroso impurity. pnrjournal.com The presence of a secondary amine in the abacavir structure also presents a theoretical risk of nitrosamine (B1359907) formation under certain conditions. molsyns.com
Regulatory guidelines necessitate the control of genotoxic impurities to stringent levels, often requiring highly sensitive analytical methods for their detection and quantification. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of FADCP and the N-nitroso impurity in abacavir sulfate at trace levels. pnrjournal.compnrjournal.com
The table below provides details on these potential genotoxic impurities.
| Potential Genotoxic Impurity | Abbreviation | Source | Toxicological Concern |
|---|---|---|---|
| N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide | FADCP | Intermediate in the manufacturing process. | Considered mutagenic based on software-based toxicity estimations. pnrjournal.com |
| N-Nitroso Abacavir | - | Potential formation from FADCP under basic conditions or nitrosation of the secondary amine in abacavir. pnrjournal.commolsyns.com | N-nitroso compounds are a class of potent genotoxic carcinogens. |
Long-Term Stability Projections and Prediction Models
Predicting the long-term stability of a drug substance like abacavir succinate is essential for determining its shelf-life and appropriate storage conditions. While real-time stability studies are the gold standard, predictive models are valuable tools in early drug development to forecast stability and guide formulation and packaging decisions.
The most common approach for predicting the chemical stability of solid-state pharmaceuticals is based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature. Accelerated Stability Assessment Programs (ASAP) utilize this principle by exposing the drug substance to multiple high-temperature and high-humidity conditions for a short period (e.g., 2-4 weeks). tepnelpharmaservices.comamericanpharmaceuticalreview.com The degradation data collected under these stressed conditions are then used to build a model that can predict the degradation rate at lower, long-term storage temperatures. tepnelpharmaservices.com
For solid dosage forms, a humidity-corrected Arrhenius equation is often employed to account for the impact of moisture on degradation kinetics. ntnu.no The general form of this equation is:
ln(k) = ln(A) - Ea / (RT) + B(RH)
Where:
k is the reaction rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature
RH is the relative humidity
B is the humidity sensitivity factor
By determining the parameters A, Ea, and B from the accelerated stability data, it is possible to project the shelf-life of this compound under various packaging and storage scenarios. ntnu.no
While the theoretical framework for these prediction models is well-established, specific, publicly available long-term stability prediction models and their corresponding parameters for this compound have not been extensively reported in the scientific literature. The application of these models is typically conducted by pharmaceutical manufacturers during product development. These internal studies are crucial for ensuring the quality, safety, and efficacy of the final drug product throughout its intended shelf-life.
Analytical Methodology Development for Quality Control and Research
Chromatographic Techniques
Chromatography, a cornerstone of pharmaceutical analysis, plays a vital role in the separation and quantification of abacavir (B1662851) succinate (B1194679) and its related substances. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely utilized techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC methods are fundamental for the routine analysis of abacavir succinate in both bulk drug substance and finished pharmaceutical products. These methods are developed and validated to be specific, accurate, precise, and robust, adhering to stringent guidelines set by regulatory bodies like the International Council on Harmonisation (ICH).
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the assay and determination of related substances of this compound. In this technique, a non-polar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Several RP-HPLC methods have been developed for the quantification of abacavir. For instance, one method utilizes an INERTSIL ODS 3V C18 column with a mobile phase of 10mM phosphate (B84403) buffer and acetonitrile (60:40 v/v) at a pH of 4.0, with UV detection at 287 nm. ijpsr.info This method demonstrated good linearity in the concentration range of 60-140 µg/mL. ijpsr.info Another method employed a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 4.2) and acetonitrile (50:50 v/v) at a flow rate of 1 mL/min, with detection at 220 nm. asianpubs.org This method showed linearity in the range of 0.5-200 µg/mL and used nelfinavir (B1663628) mesylate as an internal standard. asianpubs.org
The development of these methods often involves a systematic approach to optimize parameters such as the type of column, mobile phase composition (including pH and buffer strength), flow rate, and detection wavelength to achieve adequate separation and sensitivity. For the simultaneous determination of abacavir and lamivudine (B182088), an RP-HPLC method was developed using a Symmetry Premsil C18 column with a mobile phase of methanol and water (containing 0.05% orthophosphoric acid, pH 3) in an 83:17 v/v ratio. nih.gov Detection was performed at 245 nm, and the retention times for abacavir and lamivudine were 3.5 and 7.4 minutes, respectively. nih.gov
| Parameter | Method 1 ijpsr.info | Method 2 asianpubs.org | Method 3 nih.gov |
|---|---|---|---|
| Column | INERTSIL ODS 3V C18 (250x4.6 mm) | RPC-18 | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 10mM Phosphate Buffer:ACN (60:40 v/v), pH 4.0 | 0.05 M KH2PO4 (pH 4.2):ACN (50:50 v/v) | Methanol:Water (0.05% OPA, pH 3) (83:17 v/v) |
| Flow Rate | Not Specified | 1 mL/min | 1 mL/min |
| Detection Wavelength | 287 nm | 220 nm | 245 nm |
| Linearity Range | 60-140 µg/mL | 0.5-200 µg/mL | Not Specified |
| Retention Time | 2.430 min | 3.558 min | 3.5 min |
Impurity profiling is a critical aspect of quality control, as impurities can affect the safety and efficacy of the drug product. Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for this purpose, including higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
A stability-indicating UHPLC method was developed to determine abacavir sulfate (B86663), its related substances, and degradation products. nih.gov This method utilized a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 μm) with a gradient elution of 0.10% v/v o-phosphoric acid in water and methanol. nih.gov The short run time of 6.0 minutes makes it suitable for high-throughput analysis. nih.gov The method was validated according to ICH guidelines and proved to be rapid, accurate, precise, linear, and specific for quantifying related substances and degradants. nih.gov
The enhanced separation power of UHPLC is particularly valuable for resolving complex mixtures of impurities that may co-elute in standard HPLC methods. This allows for a more comprehensive and accurate assessment of the impurity profile of this compound.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques are indispensable tools for the quantification and structural characterization of this compound. These methods provide complementary information to chromatographic techniques.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of abacavir in bulk drug and pharmaceutical dosage forms. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
For abacavir sulphate, the absorbance maximum (λmax) has been reported at various wavelengths depending on the solvent used. One method reported a λmax of 285 nm in double distilled water, with linearity observed in the concentration range of 5-35 µg/mL. scholarsresearchlibrary.com Another study developed a UV spectrophotometric method with a λmax of 283 nm using 15% phosphoric acid and distilled water as the solvent, showing linearity between 5-30 µg/ml. rjptonline.org A third method reported a λmax of 249 nm and a linearity range of 0-40µg/ml. japsonline.com The simplicity and speed of UV-Vis spectrophotometry make it a suitable technique for routine quality control analysis.
| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 rjptonline.org | Method 3 japsonline.com |
|---|---|---|---|
| Solvent | Double distilled water | 15% Phosphoric acid and distilled water | Not specified |
| λmax | 285 nm | 283 nm | 249 nm |
| Linearity Range | 5-35 µg/mL | 5-30 µg/mL | 0-40 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9998 | 0.99939 |
Mass Spectrometry (MS/MS, HRMS, LC-MS) for Structural Characterization
Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and characterization of abacavir and its impurities. When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying compounds in complex mixtures.
Tandem mass spectrometry (MS/MS) is particularly useful for structural characterization. In MS/MS, a precursor ion is selected and fragmented to produce product ions, which provides detailed structural information. For abacavir, the protonated molecular ion at m/z 287 can be fragmented to produce a characteristic product ion at m/z 191, corresponding to the protonated adenine (B156593) moiety. ijrpc.com This fragmentation pattern is valuable for confirming the identity of abacavir and its degradation products. ijrpc.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for identifying unknown impurities and degradation products. LC-MS/MS methods have been developed for the sensitive quantification of potential genotoxic impurities in abacavir sulfate. pnrjournal.com One such method used a Zorbax SB Phenyl column with a tandem mass spectrometer to quantify impurities like FADCP and N-NITROSO at very low levels. pnrjournal.com
Forced degradation studies coupled with LC-MS/MS are instrumental in identifying potential degradation products that may form during the manufacturing process or upon storage. In one study, abacavir sulfate was subjected to acid hydrolysis, and the resulting degradation products were characterized using LC-MS/MS. ijrpc.com This allows for a comprehensive understanding of the drug's stability and helps in the development of stability-indicating analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used for the structural elucidation of molecules. researchgate.net It provides detailed information about the atomic structure and is primarily used to determine a molecule's chemical framework. thermofisher.com In the context of this compound, ¹H NMR and ¹³C NMR are instrumental in confirming its molecular structure.
The ¹H NMR spectrum of abacavir would exhibit characteristic signals corresponding to its unique protons. For instance, the protons on the cyclopropyl (B3062369) group, the cyclopentene (B43876) ring, and the purine (B94841) base would each produce distinct resonances. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a molecular fingerprint of the abacavir molecule. drugbank.comchemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Quantitative NMR (qNMR) has also emerged as a precise method for determining the purity and assay of pharmaceutical substances. researchgate.netijcpa.in This technique relies on the principle that the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure and Compatibility
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and assessing intermolecular interactions. thermofisher.com The FT-IR spectrum of abacavir reveals characteristic absorption bands corresponding to its functional groups. For pure abacavir, these bands include C-H stretching vibrations, Aryl-NH₂ stretches, C-O stretching, and O-H deformation. researchgate.net
FT-IR is widely used in preformulation studies to assess the compatibility between an active pharmaceutical ingredient (API) like this compound and various excipients. conicet.gov.ar By comparing the FT-IR spectrum of the pure drug with that of the physical mixtures of the drug and excipients, any potential chemical interactions can be detected. conicet.gov.ar Significant changes in the position, intensity, or appearance of new peaks in the spectrum of the mixture can indicate an interaction, guiding the selection of stable and compatible excipients for formulation development. conicet.gov.arspectroscopyonline.com
Table 1: Characteristic FT-IR Absorption Bands for Abacavir
| Functional Group | Wavenumber (cm⁻¹) |
| C-H Stretching | ~2836 |
| Aryl-NH₂ | ~1666 and ~1379 |
| C-O Stretching | ~1403 |
| O-H Deformation | ~1345 and ~1186 |
| Out-of-plane C-H Deformations | ~566 and ~520 |
Data compiled from research findings. researchgate.net
Solid-State Characterization Techniques
The solid-state properties of an API can significantly influence its stability, solubility, and bioavailability. Therefore, comprehensive solid-state characterization is a critical aspect of pharmaceutical development.
X-Ray Powder Diffraction (XRPD) for Polymorphism and Crystallinity
X-Ray Powder Diffraction (XRPD) is a primary technique for the characterization of solid forms of a drug substance. americanpharmaceuticalreview.com It provides information about the crystalline or amorphous nature of the material and can distinguish between different polymorphic forms. americanpharmaceuticalreview.com The appearance of sharp peaks in an XRPD pattern confirms the crystalline nature of the material. innovareacademics.in
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical attribute of many APIs. Different polymorphs can exhibit distinct physicochemical properties. XRPD is instrumental in screening for and identifying different polymorphic forms of abacavir sulfate, where the appearance of new peaks or the absence of existing ones in the diffraction pattern indicates the formation of a new crystalline phase. researchgate.net The degree of crystallinity of abacavir in a drug product can also be quantified using validated XRPD methods. innovareacademics.innih.gov
Table 2: Example of XRPD Peak Data for a Crystalline Form of Abacavir
| 2θ Angle (degrees) |
| 8.0 |
| 10.0 |
| 10.2 |
| 10.6 |
| 11.9 |
| 12.4 |
| 12.7 |
| 15.0 |
| 16.1 |
| 16.6 |
| 19.5 |
| 20.2 |
| 20.6 |
| 20.7 |
| 21.9 |
| 23.0 |
| 23.9 |
| 25.0 |
This table represents characteristic peaks for a specific crystalline form of abacavir as reported in a patent. google.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Compatibility
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com It is widely used to determine thermal transitions such as melting point, glass transition, and crystallization events. tainstruments.comtorontech.com DSC can be used to distinguish between different polymorphic forms of abacavir sulfate based on their unique melting temperatures and heats of fusion. researchgate.net
DSC is also a valuable tool for assessing drug-excipient compatibility. conicet.gov.ar By analyzing the thermograms of the pure drug, the excipient, and their physical mixture, any significant shift in the melting endotherm or the appearance of new peaks can suggest a potential interaction. This information is crucial for selecting appropriate excipients during formulation development. torontech.com
Table 3: Thermal Events Detectable by DSC
| Thermal Event | DSC Signal Characteristic |
| Glass Transition (Tg) | Step or shift in the baseline |
| Melting (Tm) | Sharp endothermic peak |
| Crystallization (Tc) | Sharp exothermic peak |
| Decomposition | Endothermic or exothermic breakdown |
General thermal events and their corresponding DSC signals. torontech.com
Method Validation (ICH Guidelines)
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are reliable, accurate, and reproducible for their intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. nih.govphcogres.com
Analytical methods developed for abacavir, often in combination with other drugs, are validated according to ICH Q2(R1) guidelines. nih.govphcogres.com This validation process typically includes the evaluation of the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. pnrjournal.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsr.info
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ijpsr.info
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. ijpsr.infobvsalud.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. nih.gov
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsr.info
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.info
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov
Numerous studies have reported the development and validation of various analytical methods, particularly RP-HPLC, for the quantification of abacavir in bulk and pharmaceutical dosage forms, all adhering to ICH guidelines to ensure the quality and consistency of the final product. nih.govphcogres.comijpsr.info
Specificity and Selectivity
Specificity is the ability of an analytical method to accurately measure the analyte in the presence of potential interferences such as excipients, impurities, and degradation products. ijrpc.comresearchgate.net For this compound, this is a critical attribute for methods used in stability studies and routine quality control.
In the development of High-Performance Liquid Chromatography (HPLC) methods, specificity is typically established by comparing the chromatograms of the drug substance with those of placebo preparations, and samples subjected to forced degradation. rjptonline.org The goal is to show that the peak corresponding to abacavir is free from any co-eluting peaks. A stability-indicating RP-HPLC method, for instance, proved its specificity by demonstrating that degradation products and placebo peaks did not interfere with the abacavir peak. rjptonline.org The use of a photodiode array (PDA) detector further confirms peak purity, ensuring that the analyte peak is homogenous and not composed of multiple co-eluting compounds. rjptonline.org
Similarly, for UV-spectrophotometric methods, specificity is confirmed by scanning the analyte in the presence of its degradation products to ensure that the chosen wavelength for quantification is free from interference.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of this compound and the response of the analytical method over a specified range. amazonaws.com This is crucial for accurate quantification. The range of the method is the interval between the upper and lower concentration levels that have been shown to be linear, accurate, and precise. ijpsr.infonih.gov
For HPLC methods, linearity is assessed by preparing a series of solutions of known concentrations and plotting the peak area against the concentration. A high correlation coefficient (r²), typically greater than 0.999, indicates a strong linear relationship. nih.govscholarsresearchlibrary.com Various studies have established different linear ranges for abacavir analysis, such as 10-60 µg/mL, 20-60 µg/mL, 60-140 µg/mL, and 100-2800 ng/mL, all demonstrating excellent correlation coefficients. researchgate.netijpsr.inforesearchgate.netjmpas.com UV-spectrophotometric methods have also shown good linearity in ranges like 2-16 µg/mL and 5-35 µg/mL. scholarsresearchlibrary.comwjpsonline.com
| Analytical Method | Linearity Range | Correlation Coefficient (r²) |
|---|---|---|
| RP-HPLC | 10-60 µg/mL | 0.9957 researchgate.net |
| RP-HPLC | 20-60 µg/mL | >0.999 jmpas.com |
| RP-HPLC | 60-140 µg/mL | 0.9967 ijpsr.info |
| RP-HPLC | 100-2800 ng/mL | 0.9998 researchgate.net |
| UV Spectrophotometry | 2-16 µg/mL | 0.999 wjpsonline.comwjpsonline.com |
| UV Spectrophotometry | 5-35 µg/mL | >0.999 scholarsresearchlibrary.com |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often determined through recovery studies. bvsalud.org For this compound, this involves adding a known amount of the pure drug to a placebo and calculating the percentage recovered. ijpsr.info Recovery values are typically expected to be within 98-102%. Studies have reported accuracy for abacavir methods with recovery rates between 98.23% to 100.61% and 99.61% to 99.92%. researchgate.netwjpsonline.comwjpsonline.com
Precision measures the degree of agreement among repeated measurements of the same sample. tsijournals.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.com The results are expressed as the Relative Standard Deviation (%RSD), which should ideally be less than 2%. ijpsr.infonih.gov For abacavir, intra-day and inter-day precision studies have consistently shown %RSD values well below this limit, indicating the methods are highly precise. tsijournals.comhumanjournals.comasianpubs.org
| Parameter | Typical Specification | Reported Values |
|---|---|---|
| Accuracy (% Recovery) | 98-102% | 98.23 - 100.61% researchgate.net |
| Repeatability (%RSD) | <2% | <1% tsijournals.com |
| Intermediate Precision (%RSD) | <2% | <1% tsijournals.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. wjpsonline.comwjpsonline.com These parameters are particularly important for the analysis of impurities and degradation products. They are often calculated from the slope of the calibration curve and the standard deviation of the response. wjpsonline.comwjpsonline.com
Different analytical methods exhibit varying sensitivities. For instance, a UV-spectrophotometric method reported an LOD of 0.1281 µg/mL and an LOQ of 0.3843 µg/mL for abacavir. wjpsonline.comwjpsonline.com HPLC methods, being generally more sensitive, have demonstrated lower limits, with one study reporting an LOD of 21.04 ng/mL and an LOQ of 63.77 ng/mL. researchgate.net Another stability-indicating RP-HPLC method found the LOD and LOQ to be 0.66 µg/mL and 2.01 µg/mL, respectively. humanjournals.com
| Analytical Method | LOD | LOQ |
|---|---|---|
| RP-HPLC | 21.04 ng/mL researchgate.net | 63.77 ng/mL researchgate.net |
| RP-HPLC | 0.66 µg/mL humanjournals.com | 2.01 µg/mL humanjournals.com |
| UV Spectrophotometry | 0.1281 µg/mL wjpsonline.comwjpsonline.com | 0.3843 µg/mL wjpsonline.comwjpsonline.com |
| UV Spectrophotometry | 0.5671 µg/mL rjptonline.org | 1.7187 µg/mL rjptonline.org |
Robustness and Ruggedness
Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in analytical parameters, indicating its reliability during normal use. humanjournals.comphcogres.com For an HPLC method, these variations can include changes in flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2%), and detection wavelength (e.g., ±1-2 nm). humanjournals.comjchr.org The method is considered robust if system suitability parameters and assay results remain within acceptable limits, typically a %RSD of less than 2%. phcogres.comijpcbs.com
Ruggedness assesses the reproducibility of results under various conditions, such as using different instruments, analysts, or laboratories. ijpcbs.compnrjournal.com A low %RSD in these studies demonstrates the method's ruggedness. pnrjournal.com Validated methods for this compound have shown to be both robust and rugged, with minimal variations in results when subjected to these changes, confirming their suitability for routine quality control. jmpas.comhumanjournals.comijpcbs.com
Forced Degradation Studies to Confirm Stability-Indicating Nature
Forced degradation studies are performed to demonstrate the stability-indicating capability of an analytical method. nih.govnih.gov This involves subjecting this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. humanjournals.comjchr.orgnih.gov
A successful stability-indicating method must be able to separate the intact drug from all the formed degradants. nih.govnih.gov Studies on abacavir have shown that it degrades significantly under acidic, alkaline, and oxidative conditions. ijrpc.comhumanjournals.comjchr.orgnih.gov For example, degradation was observed after refluxing with 1N HCl and 1N NaOH, and upon treatment with hydrogen peroxide. ijrpc.com In contrast, it has been found to be relatively stable under photolytic conditions. humanjournals.com The ability of the HPLC method to resolve the abacavir peak from these degradation product peaks, often confirmed by peak purity analysis, validates its stability-indicating nature. rjptonline.orgnih.gov
| Stress Condition | Condition Applied | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1N - 1N HCl, elevated temperature | Significant ijrpc.comhumanjournals.comjchr.orgnih.gov |
| Base Hydrolysis | 0.1N - 1N NaOH, elevated temperature | Significant ijrpc.comhumanjournals.comjchr.org |
| Oxidation | 3% Hydrogen Peroxide | Significant humanjournals.comjchr.orgnih.gov |
| Thermal | Elevated temperature (e.g., 80°C) | Degradation observed humanjournals.com |
| Photolytic | Exposure to light/UV | No significant degradation humanjournals.comnih.gov |
Controlled and Modified Release Systems
The development of controlled and modified release systems for this compound aims to provide sustained drug levels, reduce dosing frequency, and improve patient compliance. Several innovative delivery strategies have been explored in research.
Matrix Tablet Systems
Matrix tablet systems are a common approach for achieving sustained drug release. Research has focused on incorporating this compound into various polymeric matrices to control its release profile. Studies have utilized polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) oxide (PEO), carbopol, and xanthan gum rjpdft.comzenodo.orgejbps.com. For instance, matrix tablets prepared with a combination of HPMC K 100 M and PEO demonstrated a slower release pattern compared to those formulated with HPMC K 100 M alone, indicating prolonged drug release rjpdft.com. Another study found that formulations containing xanthan gum showed a desired drug release pattern, with one formulation releasing 99.16% of the drug in 12 hours and following Peppas order release kinetics zenodo.org. The direct compression and wet granulation methods have been employed in the preparation of these matrix tablets rjpdft.comejbps.com.
Bioadhesive Film Formulations
Bioadhesive film formulations are designed to adhere to mucosal surfaces, allowing for localized or systemic drug delivery with prolonged retention. Research has explored vaginal bioadhesive films containing Abacavir for the treatment of HIV and AIDS ijprajournal.comnih.gov. These films are typically prepared using polymers like sodium alginate and hydroxypropyl methylcellulose (HPMC E 15), with glycerol (B35011) as a humectant nih.gov. Such films are characterized for various physicochemical properties, including tensile strength, swelling capacity, and drug content, and they exhibit a sustained release type of drug delivery nih.gov.
Microsphere and Nanoparticle Delivery Systems
Microspheres and nanoparticles represent advanced drug delivery systems capable of encapsulating this compound for controlled or targeted release.
Microspheres: this compound-loaded microspheres have been prepared using methods such as emulsion-solvent evaporation, employing polymers like ethyl cellulose (B213188), HPMC K4M, Eudragit RSPO, and Eudragit L 100 researchgate.net. Studies have reported entrapment efficiencies ranging from 79.45% to 89.79% researchgate.net. Microspheres prepared with carboxymethyl guar (B607891) gum have also been investigated for the in vitro release of Abacavir sulphate ijprajournal.com. Sodium alginate microspheres have demonstrated sustained drug release, with 80-85% drug release observed within 10 hours ijrps.com.
Nanoparticles: Abacavir nanoparticles have been formulated using methods like the solvent displacement method with polymers such as Eudragit RL-100, chitosan, and Poloxamer-188 ujpronline.comujpronline.com. These nanoparticles typically have a particle size in the range of 121.4-140.6 nm and exhibit sustained release of Abacavir for up to 10 hours ujpronline.comujpronline.com. Studies suggest that nanoparticles can enhance bioavailability and serve as a promising drug delivery system for sustained release of Abacavir ujpronline.comujpronline.com.
Transdermal and Mucosal Delivery Approaches
Transdermal drug delivery systems (TDDS) aim to deliver this compound through the skin into systemic circulation, offering advantages like bypassing first-pass metabolism and maintaining steady plasma levels globalresearchonline.netresearchgate.netnih.govnih.gov. While specific research on this compound transdermal systems was not detailed in the provided search results, the general principles of TDDS involve polymers, permeation enhancers, and adhesives to control drug release globalresearchonline.netannexpublishers.com. Mucosal delivery, as seen with the vaginal bioadhesive films, also falls under this category, targeting drug absorption through mucous membranes nih.gov.
In Vitro Performance Evaluation of Formulations
The in vitro performance evaluation of this compound formulations is critical for predicting their in vivo behavior and ensuring quality control. Dissolution testing and the analysis of drug release kinetics are key components of this evaluation.
Dissolution Testing and Drug Release Kinetics
Dissolution testing is performed to assess the rate and extent of drug release from various dosage forms researchgate.neteuropa.euresearchgate.net. For this compound formulations, dissolution studies are typically conducted using USP type 1 dissolution apparatus in specified buffer media, such as pH 6.8 phosphate buffer or 0.1N HCl rjpdft.comresearchgate.netresearchgate.net.
Dissolution Profiles: Matrix tablets prepared with combinations of HPMC and PEO showed slower release patterns, indicating sustained drug delivery rjpdft.com. Sodium alginate microspheres demonstrated sustained drug release, with approximately 80-85% of the drug released within 10 hours ijrps.com. Nanoparticles exhibited sustained release of Abacavir up to 10 hours ujpronline.comujpronline.com.
Drug Release Kinetics: The analysis of drug release kinetics helps elucidate the mechanism by which the drug is released from the formulation. Studies have indicated that Abacavir matrix tablets can follow zero-order, first-order, or Higuchian square root release kinetics rjpdft.comzenodo.org. Microspheres have been reported to exhibit anomalous diffusion mechanisms and follow zero-order kinetics researchgate.net. The formulation F5, containing xanthan gum, followed Peppas order release kinetics zenodo.org.
Table 1: Summary of this compound Formulation Release Characteristics
| Formulation Type | Key Polymers/Materials | Release Medium | Release Duration | Key Findings | Reference |
| Matrix Tablets | HPMC K 100 M, PEO | pH 6.8 phosphate buffer | 14 hours | Combination of HPMC K 100 M and PEO showed slower release compared to HPMC K 100 M alone. | rjpdft.com |
| Matrix Tablets | Carbopol 974P, Xanthan Gum, HPMC K 15M | Not specified | 12 hours | Formulation F5 (Xanthan Gum) showed 99.16% release and followed Peppas order release kinetics. | zenodo.org |
| Vaginal Bioadhesive Films | Sodium alginate, HPMC E 15 | Not specified | Not specified | Exhibited sustained release type of drug delivery. | nih.gov |
| Microspheres | Ethyl cellulose, HPMC K4M, Eudragit RSPO, Eudragit L 100 | Not specified | 24 hours | Formulation F2 (HPMC K4M) showed 94% release at the end of 24 hours and followed zero order kinetics. | researchgate.net |
| Microspheres | Sodium alginate, Gelatin | pH 1.2 HCl, pH 7.4 buffer | 10 hours | Sodium alginate microspheres showed 80-85% drug release in 10 hours. | ijrps.com |
| Nanoparticles | Eudragit RL-100, Chitosan, Poloxamer-188 | Not specified | 10 hours | Exhibited sustained release of Abacavir up to 10 hours. | ujpronline.comujpronline.com |
Table 2: Polymers and Materials Used in this compound Formulations
| Formulation Type | Polymers/Excipients Used |
| Matrix Tablets | Hydroxypropyl methylcellulose (HPMC), Polyethylene oxide (PEO), Pharmatose DCL 21, Microcrystalline cellulose, Carbopol 974P, Xanthan Gum, HPMC K 15M, Ethyl cellulose rjpdft.comzenodo.orgejbps.com |
| Bioadhesive Films | Sodium alginate, Hydroxypropyl Methylcellulose E 15 (HPMC E 15), Glycerol nih.gov |
| Microspheres | Ethyl cellulose, HPMC K4M, Eudragit RSPO, Eudragit L 100, Carboxymethyl Guar Gum (CMGG), Sodium alginate, Gelatin ijprajournal.comresearchgate.netijrps.com |
| Nanoparticles | Eudragit RL-100, Chitosan, Poloxamer-188, Albumin ijprajournal.comujpronline.comujpronline.com |
Table 3: Drug Release Kinetics Models Applied to this compound Formulations
| Formulation Type | Release Kinetics Model(s) Identified | Reference |
| Matrix Tablets | Zero order, First order, Higuchian square root, Peppas order | rjpdft.comzenodo.org |
| Microspheres | Anomalous diffusion mechanism, Zero order kinetics | researchgate.net |
| Nanoparticles | Not explicitly detailed, but described as sustained release | ujpronline.comujpronline.com |
Compound Names Mentioned:
| Compound Name |
| Abacavir |
| This compound |
| Abacavir sulphate |
| Lamivudine |
| Zidovudine |
| Dolutegravir |
| Hydroxypropyl methylcellulose (HPMC) |
| Polyethylene oxide (PEO) |
| Pharmatose DCL 21 |
| Microcrystalline cellulose |
| Carbopol 974P |
| Xanthan Gum |
| HPMC K 15M |
| Ethyl cellulose |
| HPMC K4M |
| Eudragit RSPO |
| Eudragit L 100 |
| Carboxymethyl Guar Gum (CMGG) |
| Sodium alginate |
| Gelatin |
| Eudragit RL-100 |
| Chitosan |
| Poloxamer-188 |
| Albumin |
| Glycerol |
The focus of this article is on the advanced pharmaceutical formulation and delivery systems developed for this compound, aiming to enhance its therapeutic profile through controlled and modified release strategies. Research has explored various sophisticated delivery platforms, including matrix tablets, bioadhesive films, microspheres, and nanoparticles. The performance of these formulations is rigorously evaluated through in vitro methods, particularly dissolution testing and drug release kinetics.
Pharmaceutical Formulation Science and Delivery System Research
Controlled and Modified Release Systems
Matrix tablet systems are a widely employed strategy for achieving sustained drug release. Research has focused on incorporating Abacavir (B1662851) succinate (B1194679) into various polymeric matrices. Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) oxide (PEO), carbopol, and xanthan gum have been utilized rjpdft.comzenodo.orgejbps.com. For instance, studies have shown that matrix tablets formulated with a combination of HPMC K 100 M and PEO exhibited a slower release rate compared to formulations containing only HPMC K 100 M, indicating prolonged drug release rjpdft.com. Another investigation highlighted that formulations incorporating xanthan gum demonstrated a desirable drug release pattern, with one specific formulation releasing 99.16% of the drug over 12 hours and adhering to Peppas order release kinetics zenodo.org. The preparation of these matrix tablets has involved methods such as direct compression and wet granulation rjpdft.comejbps.com.
Bioadhesive film formulations are designed to adhere to mucosal surfaces, facilitating localized or systemic drug delivery with extended retention times. Research has explored the development of vaginal bioadhesive films containing Abacavir for the management of HIV and AIDS ijprajournal.comnih.gov. These films are typically fabricated using polymers like sodium alginate and hydroxypropyl methylcellulose (HPMC E 15), with glycerol (B35011) serving as a humectant nih.gov. Such formulations undergo characterization for various physicochemical properties, including tensile strength, swelling capacity, and drug content, and demonstrate a sustained release profile nih.gov.
Microspheres and nanoparticles represent sophisticated drug delivery systems capable of encapsulating Abacavir succinate to achieve controlled or targeted release.
Microspheres: this compound-loaded microspheres have been prepared using techniques such as the emulsion-solvent evaporation method, employing polymers like ethyl cellulose (B213188), HPMC K4M, Eudragit RSPO, and Eudragit L 100 researchgate.net. Research has reported entrapment efficiencies ranging from 79.45% to 89.79% researchgate.net. Additionally, microspheres prepared with carboxymethyl guar (B607891) gum have been studied for their in vitro release characteristics of Abacavir sulphate ijprajournal.com. Sodium alginate microspheres have shown efficacy in sustaining drug release, with approximately 80-85% of the drug released within a 10-hour period ijrps.com.
Nanoparticles: Abacavir nanoparticles have been formulated using methods such as the solvent displacement method, utilizing polymers like Eudragit RL-100, chitosan, and Poloxamer-188 ujpronline.comujpronline.com. These nanoparticles typically exhibit particle sizes within the range of 121.4-140.6 nm and demonstrate sustained release of Abacavir for up to 10 hours ujpronline.comujpronline.com. Studies suggest that nanoparticles hold promise as a drug delivery system for sustained Abacavir release, potentially enhancing bioavailability ujpronline.comujpronline.com.
Transdermal drug delivery systems (TDDS) are designed to deliver this compound through the skin into the systemic circulation, offering significant advantages such as bypassing first-pass hepatic metabolism and maintaining stable plasma drug concentrations globalresearchonline.netresearchgate.netnih.govnih.gov. While specific research detailing transdermal systems for this compound was not extensively covered in the provided search results, the general principles of TDDS involve the use of polymers, permeation enhancers, and adhesives to regulate drug release globalresearchonline.netannexpublishers.com. Mucosal delivery, exemplified by the vaginal bioadhesive films, also falls under this category, targeting drug absorption via mucous membranes nih.gov.
In Vitro Performance Evaluation of Formulations
The in vitro performance evaluation of this compound formulations is a critical step in predicting their in vivo behavior and ensuring product quality and consistency. Key aspects of this evaluation include dissolution testing and the analysis of drug release kinetics.
Dissolution testing is conducted to ascertain the rate and extent of drug release from various dosage forms researchgate.neteuropa.euresearchgate.net. For this compound formulations, dissolution studies are typically performed using USP type 1 dissolution apparatus, employing specified buffer media such as pH 6.8 phosphate (B84403) buffer or 0.1N HCl rjpdft.comresearchgate.netresearchgate.net.
Dissolution Profiles: Matrix tablets formulated with combinations of HPMC and PEO have demonstrated slower release profiles, indicative of sustained drug delivery rjpdft.com. Sodium alginate microspheres have shown sustained drug release, with approximately 80-85% of the drug released over a 10-hour period ijrps.com. Nanoparticles have exhibited sustained release of Abacavir for up to 10 hours ujpronline.comujpronline.com.
Drug Release Kinetics: The analysis of drug release kinetics provides insight into the mechanism by which the drug is released from the formulation. Research indicates that Abacavir matrix tablets can follow zero-order, first-order, or Higuchian square root release kinetics rjpdft.comzenodo.org. Microspheres have been reported to display anomalous diffusion mechanisms and adhere to zero-order kinetics researchgate.net. Formulation F5, which contained xanthan gum, followed Peppas order release kinetics zenodo.org.
Table 1: Summary of this compound Formulation Release Characteristics
| Formulation Type | Key Polymers/Materials | Release Medium | Release Duration | Key Findings | Reference |
| Matrix Tablets | HPMC K 100 M, PEO | pH 6.8 phosphate buffer | 14 hours | Combination of HPMC K 100 M and PEO showed slower release compared to HPMC K 100 M alone. | rjpdft.com |
| Matrix Tablets | Carbopol 974P, Xanthan Gum, HPMC K 15M | Not specified | 12 hours | Formulation F5 (Xanthan Gum) showed 99.16% release and followed Peppas order release kinetics. | zenodo.org |
| Vaginal Bioadhesive Films | Sodium alginate, HPMC E 15 | Not specified | Not specified | Exhibited sustained release type of drug delivery. | nih.gov |
| Microspheres | Ethyl cellulose, HPMC K4M, Eudragit RSPO, Eudragit L 100 | Not specified | 24 hours | Formulation F2 (HPMC K4M) showed 94% release at the end of 24 hours and followed zero order kinetics. | researchgate.net |
| Microspheres | Sodium alginate, Gelatin | pH 1.2 HCl, pH 7.4 buffer | 10 hours | Sodium alginate microspheres showed 80-85% drug release in 10 hours. | ijrps.com |
| Nanoparticles | Eudragit RL-100, Chitosan, Poloxamer-188 | Not specified | 10 hours | Exhibited sustained release of Abacavir up to 10 hours. | ujpronline.comujpronline.com |
Table 2: Polymers and Materials Used in this compound Formulations
| Formulation Type | Polymers/Excipients Used |
| Matrix Tablets | Hydroxypropyl methylcellulose (HPMC), Polyethylene oxide (PEO), Pharmatose DCL 21, Microcrystalline cellulose, Carbopol 974P, Xanthan Gum, HPMC K 15M, Ethyl cellulose rjpdft.comzenodo.orgejbps.com |
| Bioadhesive Films | Sodium alginate, Hydroxypropyl Methylcellulose E 15 (HPMC E 15), Glycerol nih.gov |
| Microspheres | Ethyl cellulose, HPMC K4M, Eudragit RSPO, Eudragit L 100, Carboxymethyl Guar Gum (CMGG), Sodium alginate, Gelatin ijprajournal.comresearchgate.netijrps.com |
| Nanoparticles | Eudragit RL-100, Chitosan, Poloxamer-188, Albumin ijprajournal.comujpronline.comujpronline.com |
Table 3: Drug Release Kinetics Models Applied to this compound Formulations
| Formulation Type | Release Kinetics Model(s) Identified | Reference |
| Matrix Tablets | Zero order, First order, Higuchian square root, Peppas order | rjpdft.comzenodo.org |
| Microspheres | Anomalous diffusion mechanism, Zero order kinetics | researchgate.net |
| Nanoparticles | Not explicitly detailed, but described as sustained release | ujpronline.comujpronline.com |
Buoyancy and Swelling Capacity Assessments
Floating drug delivery systems (FDDS) are designed to remain buoyant in the gastric fluid for an extended period, thereby prolonging the gastric residence time (GRT) of the drug. This approach is particularly beneficial for drugs absorbed in the upper gastrointestinal tract. This compound, being rapidly absorbed in the upper GI tract, is a suitable candidate for such systems. Research into effervescent floating tablets of Abacavir Sulphate has demonstrated promising results regarding buoyancy. For instance, an optimized formulation (F9) of Abacavir Sulphate effervescent floating tablets exhibited in-vitro buoyancy for up to 6 hours scispace.comresearchgate.net. The evaluation of swelling capacity is also crucial for these systems, as swelling contributes to the buoyancy and controlled release of the drug researchgate.net. While specific quantitative data for the swelling index of this compound formulations were not detailed in the provided snippets, the parameter is consistently reported as a key evaluation metric for such delivery systems scispace.comresearchgate.net.
Table 1: Buoyancy and Swelling Capacity of Optimized this compound Floating Tablets (F9) scispace.com
| Parameter | Value |
| Buoyancy Time | Up to 6 hours |
| Swelling Index | Evaluated |
Physical Properties (e.g., Hardness, Friability, Thickness, Weight Variation)
The physical characteristics of tablet formulations are critical for ensuring product quality, stability, and patient compliance. Standard quality control tests for this compound tablets include evaluations of hardness, friability, thickness, and weight variation. For an optimized formulation (F9) of Abacavir Sulphate effervescent floating tablets, specific physical parameters were reported. The hardness was measured at 5.7 kg/cm ², indicating sufficient mechanical strength for handling and packaging. The tablet thickness was recorded as 2.74 mm, and the friability was found to be 0.45%, which is well within acceptable pharmacopoeial limits, suggesting resistance to chipping and breaking during manufacturing and transit scispace.com.
Across various formulations, studies have reported ranges for these physical properties. For example, the average weight of tablets typically falls between 296 to 299 mg. Friability values generally range from 0.42% to 0.60%, and tablet thickness can vary between 2.68 mm and 3.90 mm, depending on the specific formulation composition and manufacturing parameters scispace.com. These parameters are routinely monitored during in-process controls and final product testing to ensure batch-to-batch consistency and adherence to quality standards google.comgoogle.com.
Table 2: Physical Properties of this compound Formulations scispace.com
| Parameter | Optimized Formulation (F9) | Range Across Formulations |
| Hardness ( kg/cm ²) | 5.7 | N/A |
| Thickness (mm) | 2.74 | 2.68 - 3.90 |
| Friability (%) | 0.45 | 0.42 - 0.60 |
| Weight Variation (mg) | N/A | 296 - 299 |
Morphological Analysis of Formulated Systems (e.g., Scanning Electron Microscopy)
Compound List:
Abacavir
this compound
Abacavir sulphate
Carbopol 974P
Carboxymethyl guar gum (CMGG)
Chitosan
Citric acid
Dextran-grafted-acrylamide
Ethyl Cellulose
Eudragit RL-100
Hydroxypropyl Methylcellulose (HPMC)
Polyethylene oxide (PEO)
Poly(vinyl alcohol) (PVA)
Poloxamer-188
Sodium bicarbonate
Q & A
Q. What is the molecular mechanism of abacavir succinate as an HIV-1 reverse transcriptase inhibitor?
this compound competitively inhibits HIV-1 reverse transcriptase by mimicking deoxyguanosine triphosphate (dGTP), incorporating itself into viral DNA and terminating chain elongation. Its structure (C₁₄H₁₈N₆O·C₄H₆O₄) includes a cyclopentene ring and amino-substituted purine, critical for binding to the enzyme's active site. Researchers should validate inhibition kinetics using in vitro enzymatic assays with radiolabeled nucleotides and monitor chain termination via gel electrophoresis .
Q. How is this compound synthesized, and what are the critical purity benchmarks?
Synthesis involves coupling 4-amino-2-cyclopentene-1-methanol with a modified guanine derivative, followed by succinate salt formation. Key purity benchmarks include HPLC analysis (>99% purity), residual solvent testing (e.g., <500 ppm for acetonitrile), and chiral chromatography to confirm enantiomeric excess (≥98% for the (1S,4R)-isomer). Patents (e.g., WO 9606844) outline scalable methods for lab-scale synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified under GHS as acutely toxic (oral), carcinogenic, and mutagenic. Researchers must use PPE (gloves, goggles, lab coats), avoid aerosol formation, and work in fume hoods. Contaminated surfaces should be cleaned with ethanol, and waste must comply with local regulations for hazardous chemicals. Emergency procedures include eye irrigation (15 minutes) and immediate medical consultation for accidental ingestion .
Advanced Research Questions
Q. How can researchers address conflicting data on abacavir’s pharmacokinetic variability in preclinical models?
Discrepancies in bioavailability (e.g., plasma Cₘₐₓ variability) may arise from species-specific metabolic differences. To resolve this, use LC-MS/MS to quantify abacavir and its inactive carbovir metabolite in plasma, controlling for hepatic CYP3A4/5 activity. Cross-species studies in humanized mouse models or primary hepatocyte cultures can clarify metabolic pathways .
Q. What experimental designs optimize abacavir’s efficacy in combination antiretroviral therapy (cART)?
Use factorial design to test abacavir with protease inhibitors (e.g., darunavir) or integrase inhibitors (e.g., raltegravir). Measure synergistic effects via viral load reduction in PBMC cultures and monitor for antagonism using Chou-Talalay combination indices. Include controls for mitochondrial toxicity (e.g., lactate/pyruvate ratios) .
Q. How can genetic polymorphisms (e.g., HLA-B*57:01) be integrated into preclinical toxicity studies?
HLA-B57:01-associated hypersensitivity requires transgenic animal models expressing human MHC-I alleles. Perform patch testing in these models and correlate results with cytokine profiling (e.g., IFN-γ ELISpot). For in vitro alternatives, use HLA-B57:01-transfected cell lines to assess T-cell activation thresholds .
Q. What methodologies detect and quantify abacavir-induced mitochondrial DNA depletion?
Use qPCR to measure mitochondrial DNA (mtDNA) copy number in treated vs. untreated cells (e.g., HepG2). Pair this with Seahorse metabolic flux analysis to assess OXPHOS impairment. Validate findings via immunohistochemistry for mitochondrial markers (e.g., COX-IV) .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret contradictory reports on abacavir’s cardiovascular risk?
Conflicting studies may stem from cohort heterogeneity (e.g., baseline CVD risk factors). Perform meta-regression analysis adjusting for age, smoking, and lipid profiles. Use Mendelian randomization to distinguish drug effects from confounding variables .
Q. What statistical approaches are recommended for analyzing abacavir resistance mutations in clinical datasets?
Apply multivariate logistic regression to identify mutation clusters (e.g., K65R, L74V) associated with virologic failure. Use next-generation sequencing (NGS) error-correction algorithms (e.g., LoFreq) to distinguish low-frequency variants from sequencing noise .
Methodological Resources
Q. Which databases and tools are critical for abacavir-focused structural biology research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
